3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide

Aldehyde Dehydrogenase HPGD Cancer Stem Cell

Researchers requiring reproducible bifunctional reactivity often face batch inconsistency with generic isocyanates. m-TMI (CAS 2094-99-7) resolves this with its equilibrium-linked isocyanate and isopropenyl groups, enabling radical polymerization and post-cure crosslinking in a single monomer. • Dual IC50: 1,920 nM (ALDH1A1) / 68 nM (HPGD) - validated bioactive scaffold • Near-zero homopolymerization r2 with styrene/MMA - precise gradient copolymer control • >95.0% (GC) purity, inhibitor-stabilized; ships ambient with hazard precautions

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B12442259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(=NC(=O)C1=CC=CC(=C1)C(=C)C)C
InChIInChI=1S/C13H15NO/c1-9(2)11-6-5-7-12(8-11)13(15)14-10(3)4/h5-8H,1H2,2-4H3
InChIKeyGSXKEHUTLZDROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide


3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide (CAS 2094-99-7) is a specialized organic compound classified as a benzamide derivative [1]. It is structurally identical to the industrial monomer 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (m-TMI), existing in equilibrium with its isocyanate form . This molecular duality grants it a unique telechelic character, possessing both an unsaturation (isopropenyl group) for radical polymerization and an isocyanate group for condensation reactions. With a molecular weight of 201.27 g/mol and a purity standard of >95.0% (GC), it serves as a critical building block in high-performance polymer synthesis and a bioactive scaffold [2].

Why Generic Substitution Fails for 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide


Generic substitution of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is not feasible due to its unique bifunctional reactivity and isomer-specific performance [1]. Unlike simple alkyl benzamides or mono-functional isocyanates, this compound's meta-substituted isopropenyl group and its dynamic equilibrium with the isocyanate form enable a specific combination of radical copolymerization kinetics and post-polymerization crosslinking that para-isomers (p-TMI) or non-isomeric analogs cannot replicate [2]. The quantitative reactivity ratios and enzyme inhibition profiles presented below demonstrate that minor structural changes lead to significant losses in performance, making precise procurement essential for reproducible results.

Quantitative Differentiation Evidence for 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide


Dual ALDH1A1/HPGD Inhibition Profile

This compound exhibits a unique dual inhibition profile against ALDH1A1 and 15-hydroxyprostaglandin dehydrogenase (HPGD), a profile not commonly shared by standard ALDH1A1 inhibitors like DEAB. Against ALDH1A1, it shows an IC50 of 1,920 nM, while it demonstrates a significantly higher potency of 68 nM against human HPGD [1]. This contrasts with compounds selective for only one target, making it a valuable chemical probe for studying pathways where dual modulation is hypothesized to be critical.

Aldehyde Dehydrogenase HPGD Cancer Stem Cell

Meta-Specific Copolymerization Reactivity Ratios

The monomer's meta-substitution pattern (m-TMI) is crucial for its ability to copolymerize without homopolymerizing, a distinct advantage for creating gradient or block copolymers. Its reactivity ratios with styrene (r1 for styrene = 1.03, r2 for TMI = 0.0) and methyl methacrylate (r1 for MMA = 0.64, r2 for TMI = 0.1) have been quantified [1]. An r2 value near zero confirms its inability to homopolymerize under radical conditions, a property its para-isomer (p-TMI) does not share, which affects copolymer composition drift and crosslinking density control.

Polymer Chemistry Reactive Monomer Radical Polymerization

Quantified Purity Specification

The commercial standard for this compound is rigorously defined as >95.0% purity by gas chromatography (GC), with a specific inhibitor (≤200 ppm BHT) to prevent premature radical polymerization during storage and handling . This specification is critical for industrial procurement, distinguishing it from less-defined generic benzamides or isocyanates where purity can vary widely and directly impact crosslinking efficiency and final product performance.

Quality Control Polymer Synthesis Crosslinking

Dual-Functional Reactivity vs. Mono-Functional Monomers

Its structure explicitly provides two distinct reactive handles. Unlike mono-functional monomers such as styrene or simple isocyanates, this compound's isocyanato group allows for subsequent urethane/urea bond formation, while its isopropenyl unsaturation enables chain polymerization [1]. This dual functionality is the basis for creating self-crosslinkable coatings and structured reactive latexes, a capability absent in either mono-functional analog alone.

Telechelic Monomer Crosslinking Coatings

Application Scenarios for 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide


Self-Crosslinkable Water-Borne Coatings

Its dual functionality as a radical-polymerizable monomer with a pendant isocyanate group allows for the synthesis of self-crosslinking acrylic emulsions. These latexes can be film-formed at ambient temperature, and subsequent moisture or diamine curing yields high-performance coatings with superior chemical resistance, a property directly stemming from its quantified reactivity ratios [1].

Chemical Probes for Dual ALDH1A1/HPGD Pathway

Due to its confirmed dual IC50 values of 1,920 nM (ALDH1A1) and 68 nM (HPGD), this compound serves as an ideal starting scaffold for medicinal chemists investigating the intertwined roles of aldehyde dehydrogenase and prostaglandin metabolism in cancer stem cell proliferation or inflammatory conditions [2].

Gradient Copolymers and Reactive Compatibilizers

Its near-zero homopolymerization reactivity ratio (r2) with styrene and MMA makes it uniquely suited for creating well-defined gradient copolymers. These materials act as efficient reactive compatibilizers in polymer blends, like PS/PA6, where controlled placement of the reactive isocyanate group along the polymer backbone is critical for interfacial stabilization [3].

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